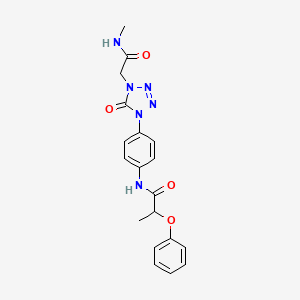

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide

Description

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide is a structurally complex compound featuring a tetrazole core, a phenoxypropanamide moiety, and a methylamino-oxoethyl substituent. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is notable for its metabolic stability and hydrogen-bonding capacity, which are critical in medicinal chemistry . The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, akin to methods described for related triazole and tetrazole derivatives (e.g., hydrazinecarbothioamide intermediates and S-alkylation steps) . Spectral characterization (IR, NMR) would confirm functional groups, such as the C=O stretch (~1660–1680 cm⁻¹) and NH vibrations (~3150–3414 cm⁻¹), aligning with tautomeric stabilization observed in analogous heterocycles .

Properties

IUPAC Name |

N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4/c1-13(29-16-6-4-3-5-7-16)18(27)21-14-8-10-15(11-9-14)25-19(28)24(22-23-25)12-17(26)20-2/h3-11,13H,12H2,1-2H3,(H,20,26)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBBMRBRSPWEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activities, including cytotoxicity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₇O₅S |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 1396806-36-2 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, an experimental study indicated that derivatives of tetrazole-containing compounds exhibited significant cytotoxicity against several human cancer cell lines, with IC50 values often below 50 µM, indicating potent activity against malignancies such as breast and lung cancer .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Identifier | Cell Line Tested | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 1 | HeLa | 31 | >10 |

| Compound 2 | MDA-MB-231 | 18.4 | >38 |

| Compound 3 | A549 | 46 | >16 |

The mechanisms through which this compound exerts its effects include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that it can induce apoptotic pathways in cancer cells, leading to programmed cell death.

- Interaction with GPCRs : As noted in studies involving similar compounds, interactions with G protein-coupled receptors (GPCRs) may play a role in modulating cellular responses to stress and growth signals .

Structure-Activity Relationship (SAR)

The structural features significantly influence the biological activity of this compound. Key observations include:

- Tetrazole Ring : The presence of the tetrazole moiety is critical for enhancing cytotoxic activity. Modifications to this ring can lead to variations in potency.

- Substituents on the Phenyl Ring : The introduction of electron-donating or electron-withdrawing groups on the phenyl ring alters the compound's interaction with biological targets, affecting its efficacy .

Case Studies

A notable study explored the effects of various derivatives of tetrazole compounds on human cancer cell lines. The results demonstrated that specific substitutions led to enhanced selectivity and potency against certain types of cancer cells. For example, derivatives with longer aliphatic chains showed increased cytotoxicity compared to their shorter counterparts .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that compounds with tetrazole moieties exhibit significant anticancer properties. The incorporation of methylamino and phenoxy groups may enhance the compound's ability to target cancer cells effectively. Studies have shown that similar compounds can inhibit tumor growth in various cancer models .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. The tetrazole ring has been associated with the inhibition of bacterial cell wall synthesis, making it a candidate for further investigation in antibiotic development .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases .

Pharmacological Insights

Recent pharmacological studies have focused on the compound's mechanism of action and therapeutic potential:

- Mechanism of Action : The compound may function by inhibiting specific enzymes or receptors involved in disease pathways. For instance, its interaction with cellular signaling pathways can lead to apoptosis in cancer cells or modulation of inflammatory responses .

- Case Studies : Various case studies highlight the efficacy of similar compounds in clinical settings. For example, a study demonstrated that a related tetrazole compound significantly reduced tumor size in animal models while exhibiting minimal toxicity to healthy tissues .

Synthesis and Structure–Activity Relationships

Understanding the synthesis routes and structure–activity relationships (SAR) is crucial for optimizing the biological activity of this compound:

- Synthesis Methods : The synthesis typically involves multi-step reactions starting from readily available precursors. Key reagents include coupling agents like EDCI and HOBt to facilitate amide bond formation .

- Structure–Activity Relationship : Variations in functional groups attached to the core structure can significantly influence biological activity. For instance, modifications to the phenoxy group or variations in the alkyl chain length can enhance potency or selectivity against specific targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural formula.

Pharmacological Implications

- Tetrazole vs. Triazole : Tetrazoles’ higher acidity enhances ionization at physiological pH, improving solubility and membrane penetration compared to triazoles . This property is critical for oral bioavailability in drug candidates.

- The methylamino-oxoethyl side chain could introduce hydrogen-bond donor/acceptor sites, improving target binding compared to simpler alkyl chains in triazoles .

Q & A

Q. How are ADME/Tox profiles evaluated preclinically?

- In vitro assays :

- Caco-2 cells : Assess permeability (apparent Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (luminescent assays).

- hERG binding : Use patch-clamp electrophysiology to quantify cardiac toxicity risk .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Tetrazol-5-one | 1680–1700 | - | 155–160 (C=O) |

| Phenoxy | 1250–1270 | 6.8–7.4 (m, 5H) | 115–125 (C-O) |

| Methylamino | 3300 (N-H) | 2.8–3.1 (s, 3H) | 28–30 (CH₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.